Antrocinnamomin D
Description
Antrocinnamomin D is a bioactive fungal metabolite isolated from Antrodia camphorata (Niuchangchih), a medicinal mushroom endemic to Taiwan. It belongs to the camphorata anhydride family, characterized by maleimide or maleic anhydride-derived scaffolds. Structurally, it features a γ-hydroxybutenolide core with an isobutyl group and a methoxy-substituted aromatic moiety . This compound exhibits significant anti-inflammatory activity by suppressing pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages . Its synthesis, first reported in 2018, involves a modular 6-step route with a 51% yield, employing iron-catalyzed cross-coupling as a sustainable alternative to palladium-based methods .
Properties
CAS No. |
1030612-07-7 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]-3-(2-methylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C19H24O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13,18,20H,10-11H2,1-4H3 |
InChI Key |
WALOFELUZXOXIJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(C(=O)OC1O)C2=CC=C(C=C2)OCC=C(C)C |
Canonical SMILES |
CC(C)CC1=C(C(=O)OC1O)C2=CC=C(C=C2)OCC=C(C)C |
Synonyms |
antrocinnamomin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Antrocinnamomin D shares structural and functional similarities with other Antrodia camphorata derivatives, including Antrodin A, Antrodin B, Antrocinnamomin B, and related γ-hydroxybutenolides. Below is a detailed comparison:
Structural Comparison
Key Differences :
- Functional Groups : this compound contains a methoxy group at the aromatic position, unlike the hydroxyl group in Antrodin A/B and Antrocinnamomin B. This modification enhances lipophilicity and may influence bioavailability .
Bioactivity Profile
Key Findings :
- This compound’s methoxy group may enhance membrane permeability compared to hydroxylated analogs, though its exact IC₅₀ remains unquantified .
- Molecular docking studies reveal this compound binds strongly to fibronectin (FN1) and ETV5 but shows unfavorable interactions with NRCAM, limiting its utility in neurological targets .
- Antcin B exhibits superior binding affinities (-7.50 to -8.50 Kcal/mol), suggesting broader therapeutic applications .
Environmental and Practical Considerations
Q & A
Basic: What validated analytical methods are recommended for characterizing the purity and structural integrity of Antrocinnamomin D?
Methodological Answer:
To ensure accurate characterization, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm structural assignments and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 reverse-phase) to assess purity. Include UV-Vis or mass spectrometry (MS) detection for peak validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular weight confirmation and fragmentation pattern analysis.
- Control Measures : Replicate analyses across independent labs to minimize instrumental bias, and compare results with reference standards if available .
Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility?
Methodological Answer:
- Retrosynthetic Analysis : Break down the target molecule into feasible precursors, prioritizing steps with high atom economy and minimal side reactions .
- Reaction Optimization : Systematically vary parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions. Document yield, purity, and byproducts at each stage .
- Scalability Assessment : Test small-scale (<1 g) protocols for reproducibility before scaling. Include purification steps (e.g., column chromatography, recrystallization) and validate intermediates via FTIR or NMR .
Advanced: How can contradictions in reported bioactivity data for this compound across studies be resolved?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing studies, categorizing data by assay type (e.g., in vitro cytotoxicity, in vivo tumor suppression), cell lines, and dosages. Use PRISMA guidelines to ensure transparency .
- Source Evaluation : Assess primary vs. secondary sources for methodological rigor. Prioritize studies with controlled variables (e.g., solvent used, incubation time) and validated positive/negative controls .
- Experimental Replication : Reproduce conflicting experiments under standardized conditions. Apply statistical tests (e.g., t-test, ANOVA) to compare results and identify outliers .
Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- ANOVA and Post Hoc Tests : Use one-way ANOVA to compare mean responses across dose groups, followed by Tukey’s HSD for pairwise comparisons. Ensure normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and R² values to quantify goodness-of-fit .
- Power Analysis : Predefine sample size using G*Power software to avoid Type II errors. For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?
Methodological Answer:
- Hypothesis-Driven Workflow :
- Target Identification : Use molecular docking to predict protein targets (e.g., kinases, receptors). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells .
- Functional Validation : Knock out predicted targets (CRISPR/Cas9) and assess loss/gain of bioactivity .
- Controls : Include vehicle controls, off-target inhibitors, and rescue experiments to confirm specificity .
Advanced: What strategies mitigate batch-to-batch variability in this compound production for pharmacological studies?
Methodological Answer:
- Standard Operating Procedures (SOPs) : Document synthesis, purification, and storage conditions (e.g., temperature, light exposure) in detail .
- Quality Control (QC) Metrics :
- Inter-Lab Collaboration : Distribute batches to independent labs for bioactivity validation using standardized assays (e.g., MTT for cytotoxicity) .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS) to identify metabolic inefficiencies .
- Model Selection : Use humanized mouse models or 3D organoids to bridge the gap between cell lines and physiological systems .
- Dose Translation : Apply allometric scaling (e.g., body surface area adjustment) to extrapolate in vitro effective doses to in vivo equivalents .
Advanced: What ethical and methodological standards apply to preclinical toxicity studies of this compound?
Methodological Answer:
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose toxicity) for rodent studies. Include histopathology and serum biomarkers (ALT, AST, creatinine) .
- 3R Compliance : Replace animal models with in vitro alternatives (e.g., zebrafish embryos) where possible. Minimize sample sizes via power analysis .
- Data Transparency : Publish negative results and raw data in open-access repositories to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
